molecular formula C16H14N4O4 B5559275 N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide)

N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide)

Cat. No. B5559275
M. Wt: 326.31 g/mol
InChI Key: UVSWGKDDEPZULF-BEQMOXJMSA-N
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Description

N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide), commonly known as EHBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHBB is a bis-hydrazide derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide) and related compounds have seen applications in various areas of organic synthesis. For instance, N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) is a reagent utilized for the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles under solvent-free conditions. This method boasts several advantages including the absence of solvent, short reaction times, non-corrosiveness, operational simplicity, and environmental friendliness (Veisi et al., 2010).

Chiral Chemistry and Catalysis

The compound hydrobenzoin, a derivative related to the core structure of interest, plays a significant role in chiral chemistry, with its applications broadening in synthetic chemistry. Advances in preparation methods of chiral hydrobenzoin have notably improved its availability, expanding its application in organic synthesis. Chiral hydrobenzoins, prepared initially by optical resolution, have found use mainly as chiral auxiliaries or for stoichiometric applications, with catalytic applications increasing recently (Okano, 2011).

Ligand Chemistry and Metal Complexes

A new ligand, N'-(1-(4,2-dihydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide, was synthesized and used to create transition metal complexes with Cd, Ni, and Zn. These complexes were characterized using various spectroscopic methods, indicating a distorted octahedral shape with coordination through azomethine nitrogen and phenolic oxygen, along with water molecules (Al-Karkhi, 2014).

Environmental Science and Brominated Flame Retardants

The compound is also indirectly related to studies on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This research highlights the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs, pointing out significant knowledge gaps in monitoring programs and analytical methods (Zuiderveen et al., 2020).

Catalysis and Nitroaldol Reactions

Ni(II)-aroylhydrazone complexes derived from similar hydrazide compounds have been synthesized and shown to be effective catalyst precursors for nitroaldol condensation reactions under solvent-free conditions, showcasing their potential in green chemistry applications (Sutradhar et al., 2019).

properties

IUPAC Name

2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)15(23)19-17-9-10-18-20-16(24)12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSWGKDDEPZULF-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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